molecular formula C14H15ClN4O2S B2495332 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2034398-74-6

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No. B2495332
M. Wt: 338.81
InChI Key: SPKOOLCVIVCEQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds involving chloropyrimidinyl and methylthiazolyl groups often requires multi-step chemical reactions, starting from basic substrates to more complex intermediates. For instance, compounds similar to the one are synthesized through reactions such as nucleophilic substitution, condensation, and cyclization, employing a variety of reagents and catalysts to achieve the desired molecular architecture. These synthetic routes are meticulously designed to introduce specific functional groups, optimize yields, and ensure selectivity for the target compound.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the spatial arrangement of atoms, molecular conformation, and connectivity. For example, the structure of a related compound, "(2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone," was confirmed through XRD studies, indicating specific intermolecular interactions and confirming the molecular geometry (Lakshminarayana et al., 2009).

Scientific Research Applications

Antibacterial Properties

Compounds structurally related to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone have been explored for their antibacterial properties. Piperazinyl oxazolidinones, for instance, display significant activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, with certain derivatives showing in vivo potency comparable to linezolid, a clinically significant antibiotic (Tucker et al., 1998).

Antimicrobial Activity

New pyrimidinone and oxazinone derivatives, synthesized using related chemical frameworks, demonstrate promising antimicrobial properties. Some of these compounds exhibit antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer Potential

The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating structural elements akin to the queried compound, has shown potential for anticancer activity. These compounds were evaluated against a 60 cancer cell line panel at the National Cancer Institute, USA, with some exhibiting high potency (Katariya et al., 2021).

Dipeptidyl Peptidase IV Inhibition

Compounds structurally related to the queried chemical have been studied for their role as dipeptidyl peptidase IV inhibitors, with potential applications in treating type 2 diabetes. These inhibitors demonstrate rapid absorption and are metabolized predominantly through hydroxylation (Sharma et al., 2012).

Serotonin Receptor Activation

Derivatives of the compound have been investigated for their efficacy as 5-HT1A receptor agonists. These compounds show promise in treating chronic nociceptive and neuropathic pain, as well as preempting allodynia following spinal cord injury (Colpaert et al., 2004).

Safety And Hazards

Future Directions


The future directions for this compound are not explicitly mentioned in the search results. However, its unique structure suggests that it can be used in various applications, including drug discovery, organic synthesis, and molecular biology studies1. This suggests that there could be potential for further exploration and development in these areas.


properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-9-12(22-8-18-9)13(20)19-4-2-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,8,11H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKOOLCVIVCEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

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